![molecular formula C9H5ClF6O2S B1274926 [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 400770-85-6](/img/structure/B1274926.png)
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride
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Overview
Description
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride: is a chemical compound with the molecular formula C9H5ClF6O2S and a molecular weight of 326.64 g/mol . This compound is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it a valuable reagent in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride typically involves the reaction of [3,5-bis(trifluoromethyl)phenyl]methanol with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction temperature is maintained at a low range, typically between 0°C to 5°C, to ensure the stability of the reactants and products .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is also used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides, enhancing their stability and activity. It is also used in the development of diagnostic reagents and therapeutic agents .
Industry: In the industrial sector, [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride is used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable in the development of high-performance materials .
Mechanism of Action
The mechanism of action of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The trifluoromethyl groups enhance the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations to achieve the desired modifications in target molecules .
Comparison with Similar Compounds
- [3,5-bis(trifluoromethyl)phenyl]methanol
- [3,5-bis(trifluoromethyl)phenyl]methanesulfonic acid
- [3,5-bis(trifluoromethyl)phenyl]methanesulfonamide
Comparison: Compared to these similar compounds, [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride is unique due to its high reactivity and versatility in chemical reactions. The presence of the sulfonyl chloride group makes it a valuable reagent for introducing sulfonyl functionalities into organic molecules, which is not possible with the other similar compounds .
Biological Activity
[3,5-Bis(trifluoromethyl)phenyl]methanesulfonyl chloride is a sulfonyl chloride compound with significant implications in medicinal chemistry and organic synthesis. Its unique trifluoromethyl groups enhance biological activity and stability, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
- Chemical Formula : C9H6ClF6O2S
- Molecular Weight : 302.66 g/mol
- CAS Number : 85952-32-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties against drug-resistant bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.5 µg/mL against Staphylococcus aureus, including MRSA strains .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
4-Bromo-3-chloro-aniline-substituted pyrazole | 0.5 | S. aureus (MRSA) |
Trifluoromethyl derivatives | 1–4 | Various strains |
Anticancer Activity
In vivo studies have reported the anticancer effects of compounds derived from this compound. One notable study focused on N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), which demonstrated significant inhibition of liver tumor growth through modulation of the HNF4α and STAT3 pathways.
- Dosage : NHDC at 5 mg/kg showed effective tumor growth inhibition in animal models.
Treatment | Concentration (µM) | Effect |
---|---|---|
NHDC | 1–10.8 | Inhibition of HepG2 and Hep3B cell growth |
The mechanisms underlying the biological activities of this compound derivatives involve several pathways:
- Antimicrobial Mechanism : The trifluoromethyl group enhances lipophilicity and cellular uptake, leading to effective disruption of bacterial cell walls and biofilms.
- Anticancer Mechanism : Compounds like NHDC inhibit key signaling pathways (e.g., STAT3), promoting apoptosis in cancer cells and reducing tumor proliferation.
Case Study 1: Antimicrobial Efficacy
A study synthesized various pyrazole derivatives from this compound, assessing their antimicrobial activity against resistant strains. The most potent compounds exhibited MIC values as low as 0.25 µg/mL against multiple bacterial strains.
Case Study 2: Cancer Inhibition
Research on NHDC revealed its capacity to inhibit liver cancer cell growth significantly. The study concluded that the compound's interaction with HNF4α was crucial for its anticancer effects, demonstrating a direct binding that inhibited tumor growth.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFBEQKESGDJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395675 |
Source
|
Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400770-85-6 |
Source
|
Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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